Methyl 4-methoxy-1H-indole-3-carboxylate

Organic Synthesis Physicochemical Properties Distillation Purification

Methyl 4-methoxy-1H-indole-3-carboxylate (CAS 161532-19-0) addresses the need for regiochemically defined indole building blocks in medicinal chemistry. The 4-methoxy-3-carboxylate pattern enables exploration of AhR pharmacophore space inaccessible to simple indole-3-carboxylates. • Orthogonal protecting groups: ester hydrolyzed under basic conditions; methyl ether cleaved with BBr3 for sequential functionalization. • Elevated LogP (1.92) supports cell permeability assays; serves as esterase-activated prodrug for intracellular release of 4-methoxyindole-3-acetic acid. • ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 161532-19-0
Cat. No. B575635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-1H-indole-3-carboxylate
CAS161532-19-0
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-9-5-3-4-8-10(9)7(6-12-8)11(13)15-2/h3-6,12H,1-2H3
InChIKeyQPCLDGGSAWJMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methoxy-1H-Indole-3-Carboxylate Profile & Procurement


Methyl 4-methoxy-1H-indole-3-carboxylate (CAS 161532-19-0) is a synthetic indole derivative with a methoxy substituent at the 4-position and a methyl ester at the 3-position of the indole core . It is primarily utilized as a research chemical and versatile building block in medicinal chemistry and organic synthesis, with a molecular weight of 205.21 g/mol and a typical purity of 95–98% . The compound's substitution pattern distinguishes it from unsubstituted indole-3-carboxylates, potentially altering its electronic properties and reactivity profile.

Generic Substitution Risks


The 4-methoxy substitution on the indole ring can critically modulate electronic density, directing electrophilic aromatic substitution and influencing the compound's interaction with biological targets. As demonstrated by Stepankova et al. for methylated and methoxylated indoles, subtle structural changes can switch a ligand from an agonist to an antagonist for the Aryl Hydrocarbon Receptor (AhR), highlighting the sensitivity of biological systems to indole substitution patterns [1]. Therefore, substituting this specific regioisomer with an unsubstituted analog, such as methyl indole-3-carboxylate, or a positional isomer like methyl 4-methoxyindole-2-carboxylate, risks introducing significant changes in synthetic outcomes, biological activity, or pharmacological profile, making generic interchange unreliable without specific validation.

Structural Analog Differentiation


Boiling Point Elevation vs. Unsubstituted Analog

The presence of the 4-methoxy substituent increases the boiling point of the target compound by approximately 38°C compared to its unsubstituted analog, methyl indole-3-carboxylate [1]. This significant difference in volatility can be a decisive factor for procurement when purification by distillation is required, as it impacts energy costs, equipment choice, and thermal stability considerations.

Organic Synthesis Physicochemical Properties Distillation Purification

Enzyme Specificity: 3- vs. 2-Carboxylate Isomer

The class of 4-methoxyindole-carboxylates exhibits distinct enzyme-substrate behavior depending on the position of the carboxylate ester. Methyl 4-methoxy-2-indolecarboxylate is a known substrate for naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) in the production of dyes . The target compound, methyl 4-methoxy-1H-indole-3-carboxylate, is not a recognized substrate for these enzymes and is expected to have a different metabolic fate or biocatalytic utility. This positional isomerism defines the compound's applicability in enzymatic synthesis pathways.

Biocatalysis Enzyme Specificity Dye Synthesis

Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester prodrug moiety significantly increases lipophilicity compared to its carboxylic acid counterpart, with a calculated LogP of 1.92 for the target compound . While a direct, experimentally validated LogP value for 4-methoxyindole-3-carboxylic acid was not located in the search, the esterification is well-established to increase LogP by approximately 1-2 units for small aromatic acids. This property is directly relevant to passive membrane permeability in cell-based assays.

Drug Discovery ADME Properties Lipophilicity

Application Scenarios


AhR Modulator SAR Studies

The sensitivity of the Aryl Hydrocarbon Receptor (AhR) to indole substitution patterns, where a methoxy group can significantly alter agonist/antagonist profiles, as demonstrated by Stepankova et al., validates the use of methyl 4-methoxy-1H-indole-3-carboxylate as a key starting point for generating focused libraries to probe AhR structure-activity relationships [1]. Its use ensures the exploration of the 4-methoxy-3-carboxylate pharmacophore space, which cannot be accessed by simple indole-3-carboxylate analogs.

Orthogonal Protecting Group Strategy

The combination of a 4-methoxy ether and a 3-methyl ester provides two orthogonal protecting groups that can be selectively manipulated. The ester can be hydrolyzed to the acid under basic conditions, while the methoxy group can be potentially cleaved under stronger conditions like BBr3, allowing for sequential functionalization of the indole core. This is a strategic advantage over compounds like methyl indole-3-carboxylate, which lacks the additional synthetic handle. This capability is inferred from general organic chemistry principles and the compound's structure [1].

Prodrug for 4-Methoxyindole-3-Acetic Acid

The elevated LogP (1.92) of the methyl ester compared to its parent acid suggests its preferential use in cell permeability assays. Researchers studying the biological effects of 4-methoxyindole-3-acetic acid can procure this ester as a cell-permeable prodrug, relying on intracellular esterases to release the active metabolite. This is a standard application for methyl ester prodrugs of carboxylic acid-based drugs or biological probes [1].

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